Regioselective Metabolism vs. 11-Dodecenoic Acid
9-Dodecenoic acid is metabolized by rat liver microsomes predominantly via ω- and (ω-1)-hydroxylation at terminal carbons (C12 and C11), whereas the positional isomer 11-dodecenoic acid is efficiently converted to its epoxide [1]. The study quantifies that the hydroxylation/epoxidation ratio is directly related to the double bond position and not the geometry (E/Z), establishing a functional hierarchy among C12:1 isomers [1].
| Evidence Dimension | Major metabolic pathway in rat liver microsomes |
|---|---|
| Target Compound Data | Predominant ω- and (ω-1)-hydroxylation (terminal carbon oxidation) |
| Comparator Or Baseline | 11-Dodecenoic acid: Efficient conversion to epoxide |
| Quantified Difference | Hydroxylation/epoxidation ratio is directly related to double bond position |
| Conditions | In vitro incubation with radiolabeled substrates and rat liver microsomes, quantified by TLC and reverse-phase HPLC [1] |
Why This Matters
The distinct metabolic fate dictates that 9-dodecenoic acid will yield hydroxylated metabolites relevant to fatty acid ω-oxidation studies, whereas 11-dodecenoic acid will produce epoxides with different biological activity and toxicity profiles.
- [1] Boucher JL, Delaforge M, Salaün JP, Pinot F, Durst F, Pflieger P, Mioskowski C. In vitro hydroxylation and epoxidation of some isomeric lauric acid analogs by rat liver microsomes. Identification of metabolites and effects of clofibrate or phenobarbital pretreatment. Drug Metab Dispos. 1996 Apr;24(4):462-8. PMID: 8801062. View Source
